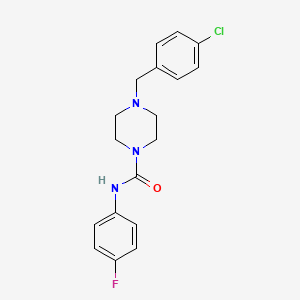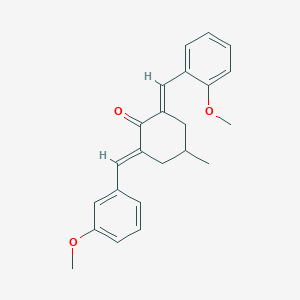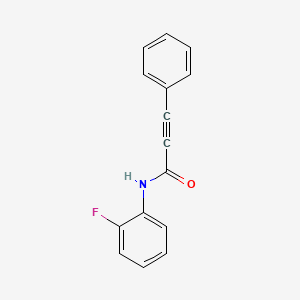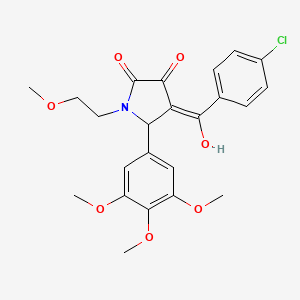
4-(4-chlorobenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has garnered significant interest in the scientific community due to its potential application in various fields. CPP is a piperazine derivative that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mecanismo De Acción
CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to be useful in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. CPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the modulation of the HPA axis, and the regulation of the immune system. CPP has also been shown to have anti-inflammatory effects, which may make it useful in treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for use in lab experiments, including its high potency and specificity as an NMDA receptor antagonist, its ability to cross the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on CPP, including the investigation of its potential therapeutic benefits in treating various neurological and psychiatric disorders, the development of more potent and selective NMDA receptor antagonists, and the exploration of the role of NMDA receptors in various physiological and pathological processes. Additionally, the use of CPP as a tool for studying the effects of stress and anxiety on the brain and the development of animal models of these disorders may also be promising areas of research.
Métodos De Síntesis
CPP can be synthesized through a multi-step process involving the reaction of 1-piperazinecarboxylic acid with 4-chlorobenzyl chloride and 4-fluoroaniline. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through recrystallization or chromatography to obtain CPP in its pure form.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential application in various fields of scientific research, including neuroscience, pharmacology, and toxicology. CPP has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful in studying the role of NMDA receptors in various physiological and pathological processes. CPP has also been used as a tool to study the effects of stress and anxiety on the brain and to investigate the potential therapeutic benefits of NMDA receptor antagonists in treating anxiety and depression.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-3-1-14(2-4-15)13-22-9-11-23(12-10-22)18(24)21-17-7-5-16(20)6-8-17/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCQQTIHTDTUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)

![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)